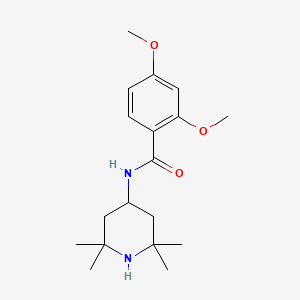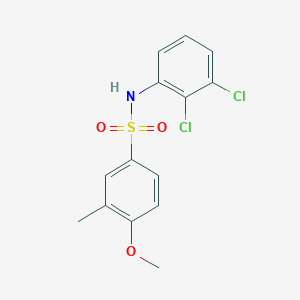
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide, also known as DBS, is a chemical compound that has been extensively studied for its potential use in scientific research. DBS is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide is primarily through its inhibition of CAIX. CAIX is an enzyme that is involved in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth and metastasis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in pH regulation and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CAIX, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAXII. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows researchers to specifically target cancer cells that overexpress CAIX, while sparing normal cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to have low toxicity in animal models, making it a safe option for use in lab experiments. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide in scientific research. One area of interest is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide derivatives with improved solubility and potency. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide could be further studied for its potential use in the treatment of glaucoma and other ocular diseases. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide could be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine its potential as a complementary therapy.
合成方法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide can be synthesized through a multi-step process. The first step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 3,4-diethoxyaniline in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide. The overall yield of this synthesis method is approximately 40%.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been extensively studied for its potential use as a tool in scientific research. One of the main applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), which is a membrane-bound enzyme that is overexpressed in various types of cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CAIX. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure in animal models.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-3-22-15-8-6-14(12-18(15)23-4-2)26(20,21)19-13-5-7-16-17(11-13)25-10-9-24-16/h5-8,11-12,19H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGMNLLFXCBQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)

![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)